molecular formula C8H17NO B13588424 1-Cyclopentyl-2-(methylamino)ethan-1-ol

1-Cyclopentyl-2-(methylamino)ethan-1-ol

Cat. No.: B13588424
M. Wt: 143.23 g/mol
InChI Key: UXRADQIJCQKDOQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-(methylamino)ethan-1-ol is an organic compound with the molecular formula C8H17NO It features a cyclopentyl group attached to an ethan-1-ol backbone, with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-(methylamino)ethan-1-ol typically involves the reaction of cyclopentyl derivatives with methylamine. One common method includes the alkylation of cyclopentyl halides with methylamine in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is often employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products:

    Oxidation: Cyclopentyl ketones or aldehydes.

    Reduction: Cyclopentylamines.

    Substitution: Halogenated cyclopentyl derivatives.

Scientific Research Applications

1-Cyclopentyl-2-(methylamino)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-2-(methylamino)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, it may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    Cyclopentylamine: Shares the cyclopentyl group but lacks the ethan-1-ol backbone.

    2-(Methylamino)ethanol: Contains the methylamino and ethan-1-ol groups but lacks the cyclopentyl ring.

Uniqueness: 1-Cyclopentyl-2-(methylamino)ethan-1-ol is unique due to the combination of its cyclopentyl ring and the presence of both methylamino and hydroxyl functional groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-cyclopentyl-2-(methylamino)ethanol

InChI

InChI=1S/C8H17NO/c1-9-6-8(10)7-4-2-3-5-7/h7-10H,2-6H2,1H3

InChI Key

UXRADQIJCQKDOQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1CCCC1)O

Origin of Product

United States

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